2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNTASTGRAOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the intermediate, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
The following table summarizes key structural analogs and their differences:
Key Observations:
- Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk, whereas the 3-chlorophenyl analog () introduces a larger, more polarizable chlorine atom, which may alter π-π stacking or hydrophobic interactions .
- The thioether in replaces oxazole’s oxygen with sulfur, increasing lipophilicity but decreasing electronegativity .
- Substituent Effects : The 5-methyl group in enhances steric bulk and lipophilicity compared to the unsubstituted oxazole in the target compound .
Physicochemical Properties
| Property | Target Compound | 5-Methyl-2-phenyl Analog | 3-Chlorophenyl-sulfanyl Analog | Pyrazole Analog | Thioether Analog |
|---|---|---|---|---|---|
| Molecular Weight | 221.19 | 217.22 | 297.75 | 312.76 | 186.20 |
| LogP (Predicted) | ~1.5 | ~2.0 (due to methyl) | ~2.8 (due to Cl/S) | ~3.1 (pyrazole) | ~1.8 (thioether) |
| Acidity (pKa) | ~3.5–4.0 (carboxylic acid) | Similar | Similar | Similar | Slightly lower (thioether) |
| Solubility | Moderate in polar solvents | Lower (lipophilic methyl) | Low (Cl/S groups) | Very low (bulky pyrazole) | Moderate (smaller size) |
Key Observations:
- The 5-methyl analog () is more lipophilic than the target compound, which may improve membrane permeability but reduce aqueous solubility .
- The 3-chlorophenyl-sulfanyl analog () has the highest molecular weight and lowest solubility due to chlorine and sulfur .
- The thioether analog () has a simpler structure but comparable solubility to the target compound .
Biological Activity
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its chemical structure, characterized by the presence of a fluorophenyl group and an oxazole ring, suggests various mechanisms of action that may contribute to its biological effects.
- Chemical Formula: C11H8FNO3
- Molecular Weight: 221.19 g/mol
- IUPAC Name: this compound
- CAS Number: 22091-43-6
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302, H315, H319, H335 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating related compounds, it was observed that certain oxazole derivatives inhibited cell viability in colon cancer cells (LoVo) by over 50% at concentrations ranging from 100 μM to 400 μM .
Case Study:
A comparative analysis indicated that compounds with a fluorine atom exhibited varying degrees of cytotoxicity. The strongest effects were noted at higher concentrations (400 μM), where cell viability decreased significantly (to as low as 48% in some cases) after prolonged exposure .
Antimicrobial Activity
The biological activity of oxazole derivatives also extends to antimicrobial properties. Research indicates that related compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are necessary for its use in therapeutic contexts. The compound has been classified with several hazard statements indicating potential risks such as skin irritation and toxicity upon ingestion .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid, and how can purity be optimized?
- Methodology :
- Route 1 : Cyclocondensation of 4-fluorophenylacetic acid derivatives with appropriate oxazole precursors. For example, coupling 4-fluorophenylglyoxal (synthesis described in ) with α-amino acetic acid derivatives under microwave-assisted conditions to enhance reaction efficiency .
- Route 2 : Use of palladium-catalyzed cross-coupling reactions to introduce the fluorophenyl group into the oxazole ring, followed by acetic acid side-chain functionalization .
- Purity Optimization : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using thin-layer chromatography (TLC) with UV detection .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology :
- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) to resolve the oxazole ring geometry and substituent positions, as demonstrated for fluorophenyl-oxazole derivatives in and .
- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. For example, the acetic acid proton (δ ~3.8–4.2 ppm) should correlate with the oxazole ring carbons .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetic acid and oxazole C=N at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., melting points or solubility)?
- Methodology :
- Reproducibility Testing : Conduct triplicate measurements under controlled conditions (e.g., differential scanning calorimetry for melting points, referenced against 4-fluorophenylacetic acid’s mp 80–84°C in ) .
- Solubility Profiling : Use shake-flask methods with buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Compare results with computational predictions via Hansen solubility parameters .
- Purity Verification : Quantify impurities (>0.1%) via LC-MS and adjust synthetic protocols (e.g., recrystallization in ethyl acetate/hexane) to minimize variability .
Q. How can the environmental fate and biodegradation pathways of this compound be studied?
- Methodology :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS. Reference protocols from ’s INCHEMBIOL project for environmental stability testing .
- Biotic Degradation : Use soil microcosms or activated sludge assays (OECD 301F) to assess microbial degradation. Monitor fluorine release via ion chromatography .
- Ecotoxicity : Evaluate impact on model organisms (e.g., Daphnia magna) using OECD 202 guidelines, correlating results with structural analogs like 4-hydroxyphenylacetic acid derivatives ( ) .
Q. What in vitro models are suitable for studying its metabolic stability and enzyme interactions?
- Methodology :
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS. Compare with phenylacetic acid derivatives ( ) to identify metabolic soft spots .
- CYP450 Inhibition Screening : Use fluorogenic probe substrates (e.g., CYP3A4: midazolam) to assess inhibition potential. Apply kinetic analysis (IC₅₀/Ki determination) .
- Plasma Stability : Incubate in human plasma (37°C, 24h) and measure degradation using validated LC-UV methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
